Alprenolol

描述

One of the adrenergic beta-antagonists used as an antihypertensive, anti-anginal, and anti-arrhythmic agent. This compound is no longer marketed by AstraZeneca, but may still be available in generic varieties.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

One of the ADRENERGIC BETA-ANTAGONISTS used as an antihypertensive, anti-anginal, and anti-arrhythmic agent.

See also: Atenolol (related); Propranolol (related); Metoprolol (related) ... View More ...

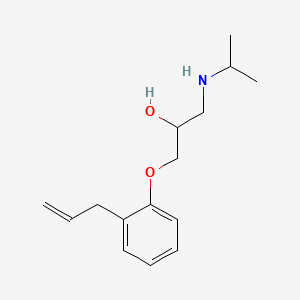

Structure

3D Structure

属性

IUPAC Name |

1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZJSJFMUHDSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045127 | |

| Record name | Alprenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alprenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.88e-01 g/L | |

| Record name | Alprenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alprenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13655-52-2 | |

| Record name | Alprenolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13655-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alprenolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013655522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alprenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alprenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alprenolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPRENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877K5MQ27W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alprenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107-109 °C, 107 - 109 °C | |

| Record name | Alprenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alprenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Alprenolol mechanism of action on beta-adrenergic receptors

An In-Depth Technical Guide to the Mechanism of Action of Alprenolol on Beta-Adrenergic Receptors

Preamble: A Modern View of Receptor Antagonism

The classical view of a receptor antagonist is that of a simple inhibitor—a molecule that occupies a receptor's binding site and inertly blocks the action of the endogenous agonist. While fundamentally correct, this perspective is incomplete. The study of G protein-coupled receptors (GPCRs), such as the β-adrenergic receptors, has revealed a far more nuanced reality. These receptors are not simple on/off switches but are dynamic allosteric proteins that can adopt multiple conformations, exhibit basal activity even without an agonist, and signal through pathways independent of G proteins. This compound, a prototypical non-selective β-blocker, serves as an excellent case study to explore this mechanistic complexity. This guide moves beyond a simplistic description of "blockade" to provide a detailed, evidence-based exploration of this compound's interaction with β-adrenergic receptors, from its molecular binding characteristics to its divergent effects on downstream signaling cascades.

Section 1: The Interacting Partners - this compound and the β-Adrenergic Receptors

The Ligand: this compound

This compound is a sympatholytic agent belonging to the class of non-selective β-adrenergic receptor antagonists.[1][2] Structurally, it is a secondary amino compound and alcohol, sharing a core pharmacophore with endogenous catecholamines like epinephrine and norepinephrine but with key modifications that define its pharmacological profile.[3][4] Historically, it has been used for managing cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias.[1][5] Its non-selective nature means it exhibits affinity for both β1- and β2-adrenergic receptors, a characteristic that dictates its broad physiological effects and its side-effect profile, such as the potential for bronchoconstriction due to β2-receptor blockade.[1]

The Receptors: A Family of Critical GPCRs

β-adrenergic receptors (β-ARs) are integral membrane proteins and prototypical members of the GPCR superfamily.[6] They are central to the sympathetic nervous system's regulation of physiological processes.[7] There are three primary subtypes:

-

β1-Adrenergic Receptors: Predominantly located in the heart, kidneys, and fat cells.[7] Their activation in cardiac tissue leads to positive chronotropic (heart rate) and inotropic (contractility) effects.[7][8]

-

β2-Adrenergic Receptors: Found in smooth muscle of the vasculature and bronchi, as well as the liver and skeletal muscle.[1][8] Their stimulation typically leads to smooth muscle relaxation, resulting in vasodilation and bronchodilation.

-

β3-Adrenergic Receptors: Primarily expressed in adipose tissue and involved in lipolysis and thermogenesis, with some presence in the cardiovascular system.[8]

These receptors transduce extracellular signals from catecholamines into intracellular responses, primarily through coupling to the heterotrimeric G protein, Gs.[6][9]

Section 2: Molecular Pharmacology of the this compound-Receptor Interaction

The pharmacological characterization of this compound reveals a multi-faceted mechanism of action that extends beyond simple competitive antagonism.

Binding Affinity and Non-Selectivity

Radioligand binding assays, the gold standard for quantifying receptor-ligand interactions, have been instrumental in characterizing this compound's binding properties.[10][11] Using radiolabeled antagonists like (-) [3H]this compound, researchers have demonstrated high-affinity, saturable, and stereospecific binding to sites representing β-adrenergic receptors in various tissues, including canine myocardium and human lymphocytes.[12][13][14] These studies confirm that this compound binds potently to both β1 and β2 subtypes, classifying it as a non-selective antagonist.[15]

| Parameter | Receptor Subtype | Value | Species/System | Source |

| Dissociation Constant (Kd) | β-AR (cardiac) | 7-11 nM | Canine Myocardium | [12] |

| Dissociation Constant (Kd) | β-AR (lymphocyte) | ~10 nM | Human Lymphocytes | [13] |

| Inhibitory Constant (Ki) | β1-AR | Varies | Ferret Ventricle | [16] |

| Inhibitory Constant (Ki) | β2-AR | Varies | Multiple | [17] |

Table 1: Representative Binding Affinities of this compound for β-Adrenergic Receptors. Note that specific values can vary based on experimental conditions and tissue preparation.

Beyond Simple Blockade: Partial Agonism and Biased Signaling

While classified as an antagonist, this compound does not behave as a purely inert blocker. Evidence suggests it possesses more complex pharmacological properties.

Partial Agonism: Some studies have demonstrated that this compound can exhibit weak intrinsic activity, a hallmark of partial agonism.[16][18] This means that while it blocks the much stronger response of full agonists like isoproterenol, it can, by itself, induce a minimal level of receptor activation. This is thought to occur because this compound can stabilize a partially active receptor conformation, albeit inefficiently compared to a full agonist.

Biased Signaling (β-Arrestin-Mediated Pathway Activation): A pivotal finding in modern pharmacology is that GPCR ligands can selectively activate one downstream pathway over another—a phenomenon known as "biased agonism" or "functional selectivity." β-ARs signal not only through G proteins but also through β-arrestin scaffolding proteins.[6] Remarkably, this compound has been shown to be a biased agonist at the β1-AR.[19] While it antagonizes G protein-dependent signaling, it can simultaneously promote the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This this compound-induced β-arrestin signaling complex can then initiate a distinct G protein-independent cascade, including the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the ERK/MAPK pathway.[19]

This dual action—blocking G-protein pathways while stimulating β-arrestin pathways—represents a paradigm shift in understanding how β-blockers function and may contribute to their long-term therapeutic effects.

Section 3: Impact on Downstream Signaling Cascades

This compound's interaction at the receptor level translates into distinct modulatory effects on intracellular signaling networks.

Antagonism of the Canonical Gs-cAMP-PKA Pathway

The canonical signaling pathway for β1 and β2 receptors is well-established.[8][9] Agonist binding causes a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gs protein. The activated Gsα subunit then dissociates and stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][9] cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA), which then phosphorylates numerous downstream targets to elicit a cellular response (e.g., increased calcium influx in cardiomyocytes).[6][7]

This compound's primary mechanism of action is the competitive blockade of this pathway.[1][20] By occupying the orthosteric binding site, it prevents endogenous catecholamines from binding and initiating Gs protein activation, thereby inhibiting the downstream production of cAMP.[2]

Stimulation of the Non-Canonical β-Arrestin Pathway

This compound's ability to engage β-arrestin reveals a separate, G protein-independent signaling axis. This pathway is initiated by receptor phosphorylation by GRKs, which creates a high-affinity binding site for β-arrestin. The this compound-receptor-β-arrestin complex acts as a signalosome, recruiting other proteins like the tyrosine kinase Src. This can lead to the activation of matrix metalloproteinases (MMPs), which cleave pro-heparin-binding EGF (pro-HB-EGF), releasing soluble HB-EGF to activate the EGFR.

Section 4: Key Experimental Protocols for Mechanistic Elucidation

The characterization of this compound's mechanism of action relies on robust and validated experimental methodologies. As a Senior Application Scientist, the rationale behind protocol design is as critical as the steps themselves. These protocols are designed to be self-validating systems.

Protocol 1: Competitive Radioligand Binding Assay

Causality and Rationale: This assay is the definitive method for determining a compound's binding affinity (Ki) for a receptor.[11] It operates on the principle of competition between a labeled ligand (the radioligand) of known affinity and an unlabeled ligand (the test compound, e.g., this compound). By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50), we can calculate its Ki. This provides a direct measure of target engagement. The protocol's self-validation comes from including controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled antagonist), which allows for the precise calculation of specific binding.[21]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Harvest cells or tissue known to express β-ARs (e.g., rat heart tissue, HEK293 cells overexpressing β1-AR).[22]

-

Homogenize the material in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.[22]

-

Perform differential centrifugation: a low-speed spin (e.g., 1,000 x g) to remove nuclei and debris, followed by a high-speed spin (e.g., 40,000 x g) of the supernatant to pellet the membranes.[21][22]

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a Bradford or BCA assay.[22]

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (e.g., [125I]-Iodocyanopindolol at a concentration near its Kd), and the membrane preparation.[21]

-

Non-Specific Binding (NSB) Wells: Add assay buffer, the radioligand, a high concentration of a standard unlabeled antagonist (e.g., 10 µM propranolol), and the membrane preparation.[21]

-

Competitor Wells: Add assay buffer, the radioligand, increasing concentrations of this compound (typically a serial dilution over several log units), and the membrane preparation.[11]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[22]

-

Separation and Detection:

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This traps the membranes (with bound radioligand) while allowing unbound radioligand to pass through.[22]

-

Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.[22]

-

Measure the radioactivity trapped on the filters using a gamma counter (for 125I) or a scintillation counter (for 3H).

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: cAMP Functional Assay (Luminescence-Based)

Causality and Rationale: This functional assay directly measures the output of the canonical Gs signaling pathway. It allows for the classification of a test compound's efficacy. An antagonist (like this compound) will produce no change in cAMP on its own but will inhibit the cAMP production induced by an agonist. The validation is inherent in the controls: a basal level (no stimulation), a maximal stimulation level (with a saturating concentration of a full agonist like isoproterenol), and the dose-dependent inhibition of the agonist response by the antagonist.

Step-by-Step Methodology (using a kit like Promega's cAMP-Glo™): [23][24]

-

Cell Culture and Plating:

-

Culture cells expressing the β-AR of interest (e.g., CHO-K1 cells stably expressing β2-AR) in the appropriate medium.

-

Plate the cells in a 96-well or 384-well solid white assay plate at a predetermined optimal density and allow them to adhere overnight.[25]

-

-

Compound Treatment (Antagonist Mode):

-

Prepare serial dilutions of this compound in an appropriate stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is crucial to prevent the degradation of cAMP and amplify the signal.[25]

-

Prepare a fixed, sub-maximal (e.g., EC80) concentration of a β-AR agonist (e.g., isoproterenol).

-

Aspirate the culture medium from the cells.

-

Add the this compound dilutions to the wells and pre-incubate for 15-20 minutes at room temperature.

-

Add the fixed concentration of the agonist to the wells (except for basal control wells) and incubate for an appropriate stimulation time (e.g., 30 minutes) at 37°C.[26]

-

-

cAMP Detection (as per cAMP-Glo™ protocol): [23][24]

-

Lyse the cells by adding the cAMP-Glo™ Lysis Buffer, which releases the accumulated cAMP.

-

Add the cAMP Detection Solution, containing PKA. The released cAMP binds to the regulatory subunit of PKA, causing the catalytic subunit to be released in an active form.

-

The active PKA catalyzes the phosphorylation of a PKA substrate, consuming ATP in the process. The amount of ATP consumed is proportional to the amount of cAMP present.

-

Add the Kinase-Glo® Reagent. This reagent contains luciferase and its substrate, luciferin. It stops the PKA reaction and measures the amount of remaining ATP by producing a luminescent signal.

-

Therefore, a high cAMP level results in low ATP and a low luminescent signal (an inverse relationship).

-

-

Data Analysis:

-

Read the luminescence on a plate reader.

-

Convert luminescence signals to cAMP concentrations using a standard curve run in parallel.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Fit the data to determine the IC50 of this compound for the inhibition of the agonist-induced response.

-

Conclusion

This compound, while clinically categorized as a non-selective β-blocker, exemplifies the intricate nature of modern pharmacology. Its mechanism of action is not a simple, monolithic blockade. It is a competitive antagonist of the canonical Gs-cAMP pathway, effectively reducing the physiological impact of endogenous catecholamines. Concurrently, it can act as a partial agonist, exhibiting low intrinsic activity, and more significantly, as a biased agonist, selectively stimulating G protein-independent signaling through β-arrestin. This functional selectivity opens new avenues for understanding the long-term therapeutic benefits and potential side effects of β-blockers. The experimental protocols detailed herein provide the robust framework required for researchers and drug development professionals to dissect these complex mechanisms, moving from simple affinity measurements to a nuanced understanding of functional outcomes at the cellular level.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. This compound | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The solid-state structure of the β-blocker metoprolol: a combined experimental and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Humanitas.net [humanitas.net]

- 6. Regulation of β-adrenergic receptor function: An emphasis on receptor resensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Identification of cardiac beta-adrenergic receptors by (minus) [3H]this compound binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 14. researchgate.net [researchgate.net]

- 15. Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach [frontiersin.org]

- 18. Partial agonistic activity of two irreversible beta-adrenergic receptor ligands, bromoacetylated derivatives of this compound and pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. β-Blockers this compound and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. promega.com [promega.com]

- 24. cAMP-Glo™ Assay Protocol [promega.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Alprenolol Binding Affinity and Kinetics: An In-depth Technical Guide

Introduction

Alprenolol is a non-selective beta-adrenergic receptor antagonist, also classified as a partial agonist, that has been instrumental in the study of cardiovascular and neurological systems.[1][2] It interacts with both β1 and β2 adrenergic receptors, making it a valuable tool for researchers investigating the physiological and pathological roles of these receptors.[1][3] This guide provides a comprehensive overview of the binding affinity and kinetics of this compound, offering detailed protocols and theoretical background for professionals in drug discovery and pharmacology.

This compound's mechanism of action involves blocking the effects of catecholamines like epinephrine and norepinephrine at beta-adrenergic receptors.[1][4] This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1] Understanding the precise binding characteristics of this compound is crucial for interpreting experimental results and for the rational design of novel therapeutics targeting the adrenergic system.

I. This compound Binding Affinity to β-Adrenergic Receptors

Binding affinity is a measure of the strength of the interaction between a ligand (e.g., this compound) and its receptor. It is a cornerstone of pharmacology, providing a quantitative value for how well a drug binds to its target. The key parameters used to describe binding affinity are the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50).

-

Kd (Dissociation Constant): This represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.[5] A lower Kd value signifies a higher binding affinity.

-

Ki (Inhibition Constant): The Ki is the dissociation constant of a competing ligand (in this case, an unlabeled or "cold" ligand) in a competition binding assay. It reflects the affinity of the unlabeled ligand for the receptor.

-

IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an unlabeled drug that is required to displace 50% of the specifically bound radiolabeled ligand.[6] The IC50 value is experimentally determined and can be converted to a Ki value.

Reported Binding Affinity Values for this compound

The binding affinity of this compound for β-adrenergic receptors has been characterized in various tissues and cell systems. The following table summarizes some of the reported values:

| Receptor Subtype | Ligand | Parameter | Value (nM) | Species | Source |

| β-adrenergic receptor | (-)-[3H]this compound | Kd | 7-11 | Canine | [7][8] |

| β-adrenergic receptor | (-)-[3H]this compound | Kd | 10 | Human | [9][10] |

| β1-adrenergic receptor | This compound | pIC50 (IC50) | 4.88 | Dog | [11] |

| β2-adrenergic receptor | This compound | Kd | 1.45 | Human | [11] |

| β2-adrenergic receptor | This compound | IC50 | 3 | Bovine | [12] |

| β1-adrenergic receptor | This compound | Kd | 4.266 | Human | [13] |

| β2-adrenergic receptor | This compound | Kd | 0.2951 | Human | [13] |

| β3-adrenergic receptor | This compound | Kd | 75.86 | Human | [13] |

Note: pIC50 is the negative logarithm of the IC50 value. The values presented here are indicative and can vary based on experimental conditions.

II. This compound Binding Kinetics

While binding affinity describes the equilibrium state of a ligand-receptor interaction, binding kinetics delves into the rates at which this interaction occurs. The two primary kinetic parameters are:

-

kon (Association Rate Constant): This constant describes the rate at which a ligand binds to its receptor to form a complex.[6] It is a second-order rate constant, typically expressed in M⁻¹min⁻¹.

-

koff (Dissociation Rate Constant): This constant describes the rate at which the ligand-receptor complex dissociates.[5] It is a first-order rate constant, expressed in min⁻¹.

The relationship between these kinetic constants and the dissociation constant (Kd) is given by the equation: Kd = koff / kon .

Kinetic Parameters of this compound Binding

Studies have shown that the binding of this compound to β-adrenergic receptors is a rapid and reversible process.

-

Association: The half-time (t1/2) for the association of (-)-[3H]this compound with β-adrenergic receptors is less than 30 seconds.[7][8][9]

-

Dissociation: The dissociation of the this compound-receptor complex is also rapid, with a half-time of less than 15 seconds to 3 minutes.[7][8][9][14]

Molecular dynamics simulations suggest an on-rate for this compound binding to the β2-adrenergic receptor of approximately 3.1 x 10⁷ M⁻¹s⁻¹, which is in close agreement with experimentally determined values.[15]

III. Experimental Methodologies

The determination of this compound's binding affinity and kinetics relies on robust and well-validated experimental techniques. The two most common methods are radioligand binding assays and surface plasmon resonance (SPR).

A. Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying receptor-ligand interactions.[16] They involve the use of a radiolabeled form of a ligand (e.g., [3H]this compound) to directly measure its binding to a receptor preparation.

Conceptual Workflow of a Radioligand Binding Assay

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification of cardiac beta-adrenergic receptors by (minus) [3H]this compound binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of cardiac beta-adrenergic receptors by (minus) [3H]this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 11. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. BindingDB BDBM25764 this compound,(+)::this compound,(-)::Alfeprol::Alpheprol::this compound::CHEMBL266195::{2-hydroxy-3-[2-(prop-2-en-1-yl)phenoxy]propyl}(propan-2-yl)amine [bindingdb.org]

- 13. bioinformatics.charite.de [bioinformatics.charite.de]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

The Enantiomeric Dichotomy of Alprenolol: A Technical Guide to (S)- and (R)-Isomer Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alprenolol, a non-selective β-adrenergic receptor antagonist, exists as a chiral molecule with two enantiomers: (S)-alprenolol and (R)-alprenolol. While often administered as a racemic mixture, the biological activity of these stereoisomers is markedly different. This technical guide provides an in-depth exploration of the contrasting pharmacological profiles of (S)- and (R)-alprenolol, delving into their receptor binding affinities, functional activities, stereoselective metabolism, and alternative signaling pathways. Furthermore, this guide furnishes detailed experimental protocols for the synthesis, separation, and biological characterization of this compound enantiomers, equipping researchers with the necessary knowledge to rigorously investigate their distinct properties.

Introduction: The Significance of Chirality in Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the individual mirror-image isomers of a chiral drug, can exhibit profound differences in their interactions with the inherently chiral biological systems of the body, such as receptors and enzymes. This can lead to stereoselectivity in pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biological effect). The case of this compound serves as a classic example of this principle, where the therapeutic efficacy is predominantly attributed to one enantiomer.

Comparative Pharmacology of (S)- and (R)-Alprenolol

The primary pharmacological action of this compound is the competitive blockade of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs) crucial in regulating cardiovascular function. However, this activity is not equally distributed between its enantiomers.

Differential Receptor Binding Affinity

The cornerstone of the pharmacological disparity between the this compound enantiomers lies in their stereospecific binding to β-adrenergic receptors. The β-blocking activity resides almost exclusively in the (S)-enantiomer.[1] In fact, the (S)-(-) enantiomer of this compound is approximately 100 times more active than its (R)-(+) counterpart.[2] This significant difference in potency underscores the critical three-dimensional interaction between the ligand and the receptor binding pocket. The (R)-enantiomer is so much less active that it is often utilized as a negative control in experimental settings to isolate the specific effects of β-receptor blockade.[1]

While precise, universally agreed-upon Ki or Kd values for each enantiomer at β1 and β2 receptors are not consistently reported across all literature, the consensus is a dramatic preference for the (S)-isomer. For instance, studies using radioligand binding assays with (-) [3H]this compound (the (S)-enantiomer) have demonstrated high affinity for cardiac β-adrenergic receptors, with a dissociation constant (KD) in the range of 7-11 nM.[3][4] Competition binding studies have consistently shown that the (-) isomers of β-adrenergic antagonists, including this compound, are at least two orders of magnitude more potent than the (+) isomers.[3][4]

Table 1: Comparative Biological Activity of this compound Enantiomers

| Property | (S)-Alprenolol | (R)-Alprenolol |

| Primary Activity | Potent non-selective β-adrenoceptor antagonist | Very weak β-adrenoceptor antagonist |

| Relative Potency | ~100-fold more active than (R)-alprenolol[2] | Significantly less active |

| Receptor Binding | High affinity for β1 and β2 adrenergic receptors | Low affinity for β1 and β2 adrenergic receptors |

| Functional Activity | Effective blockade of catecholamine-induced responses | Minimal blockade of catecholamine-induced responses |

| Use in Research | Active compound for studying β-blockade | Negative control for β-blockade experiments[1] |

Functional Consequences of Stereoselective Binding

The profound difference in binding affinity directly translates to a disparity in functional activity. (S)-alprenolol is a potent antagonist of the canonical Gs-protein signaling pathway activated by endogenous catecholamines like epinephrine and norepinephrine. This pathway involves the activation of adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP).

By effectively blocking the binding of agonists to β-adrenergic receptors, (S)-alprenolol prevents this signaling cascade, resulting in decreased heart rate, reduced myocardial contractility, and a subsequent lowering of blood pressure. In contrast, (R)-alprenolol exhibits a significantly diminished capacity to antagonize this pathway.

Stereoselective Metabolism

The pharmacokinetic profiles of the this compound enantiomers also exhibit stereoselectivity. While both enantiomers are metabolized in the liver, studies on other lipophilic β-blockers suggest that the metabolism can favor one enantiomer over the other.[2] In humans, it has been observed that after oral administration of racemic this compound, the plasma levels of the (R)-isomers are lower than those of the (S)-isomers, suggesting a more rapid metabolism or first-pass effect for the (R)-enantiomer. This stereoselective metabolism can influence the overall pharmacological effect of the racemic mixture.

Biased Signaling and β-Arrestin Pathway

Recent research has unveiled a more complex picture of GPCR signaling, extending beyond the traditional G-protein-dependent pathways. Some ligands can act as "biased agonists" or "biased antagonists," selectively engaging alternative signaling pathways, such as those mediated by β-arrestins.

Interestingly, this compound has been shown to stimulate β-arrestin-mediated transactivation of the epidermal growth factor receptor (EGFR).[5][6][7] This G-protein-independent signaling cascade can lead to the activation of downstream pathways like the ERK1/2 MAP kinase pathway.[5] This β-arrestin-mediated signaling appears to be receptor subtype-specific, with this compound-induced ERK activation occurring via β1-adrenergic receptors but not β2-adrenergic receptors.[5] While the stereoselectivity of this β-arrestin recruitment by this compound has not been definitively elucidated, the discovery of this alternative signaling mechanism opens new avenues for understanding the multifaceted actions of this drug and highlights the importance of investigating beyond canonical pathways.

Experimental Workflows

To rigorously investigate the distinct biological activities of (S)- and (R)-alprenolol, well-defined experimental protocols are essential. This section provides a guide to the key methodologies.

Synthesis and Chiral Separation of this compound Enantiomers

The study of individual enantiomers necessitates their preparation in a pure form. Chemoenzymatic synthesis offers an efficient route to obtain enantiomerically enriched β-blockers.

Diagram 1: Chemoenzymatic Synthesis of (S)-Alprenolol

References

- 1. This compound hydrochloride, (R)- | 15020-61-8 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Identification of cardiac beta-adrenergic receptors by (minus) [3H]this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of cardiac beta-adrenergic receptors by (minus) [3H]this compound binding. | Semantic Scholar [semanticscholar.org]

- 5. β-Blockers this compound and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta-blockers this compound and carvedilol stimulate beta-arrestin-mediated EGFR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-Blockers this compound and carvedilol stimulate β-arrestin-mediated EGFR transactivation | Scilit [scilit.com]

Alprenolol's Downstream Signaling Pathways: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

Alprenolol, a non-selective beta-adrenergic receptor antagonist, has long been a tool in both clinical practice and fundamental research.[1][2] While its primary mechanism of action involves the blockade of β-adrenoceptors, a deeper understanding of its downstream signaling consequences reveals a more complex and nuanced pharmacological profile.[1][3] This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, moving beyond its canonical G protein-mediated effects to encompass β-arrestin-dependent signaling and the concept of biased agonism. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular pharmacology to inform experimental design and therapeutic innovation.

Introduction: this compound's Pharmacological Identity

This compound is classified as a non-selective β-adrenoceptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors from the effects of endogenous catecholamines like epinephrine and norepinephrine.[1] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure, forming the basis of its use in treating conditions such as hypertension, angina pectoris, and arrhythmias.[1][3][4] However, the narrative of this compound as a simple competitive antagonist is incomplete. Evidence suggests that this compound can exhibit partial agonist activity and, more intriguingly, function as a biased agonist, selectively activating certain downstream signaling pathways while inhibiting others.[5][6][7] This duality is central to understanding its full spectrum of cellular effects.

The Canonical Gs-cAMP-PKA Pathway: The Foundation of Beta-Blockade

The primary and most well-understood signaling pathway initiated by β-adrenoceptor activation is the Gs-protein coupled cascade.[8] This pathway is the principal target of this compound's antagonistic action.

Mechanism of Action:

-

Receptor Activation: Under normal physiological conditions, catecholamines bind to β-adrenoceptors, inducing a conformational change.

-

G Protein Coupling: This change facilitates the coupling of the receptor to a stimulatory G protein (Gs).[8]

-

Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase (AC).[8][9]

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[9][10]

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.[10][11][12]

-

Downstream Phosphorylation: Activated PKA phosphorylates a multitude of downstream target proteins on serine and threonine residues, leading to various cellular responses.[10][13] A key nuclear target is the transcription factor cAMP-response element-binding protein (CREB), which, upon phosphorylation, modulates gene expression.[10][11]

This compound's Role: As a competitive antagonist, this compound occupies the β-adrenoceptor binding site, preventing catecholamines from initiating this cascade. This leads to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity, thereby attenuating the physiological responses associated with sympathetic stimulation.[4] While this compound is primarily an antagonist of this pathway, some studies have reported very weak partial agonism, leading to a slight activation of adenylyl cyclase at high concentrations.[5]

References

- 1. This compound | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 5. β-Blockers this compound and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Pharmacological Primer of Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. cusabio.com [cusabio.com]

- 10. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Protein kinase A - Wikipedia [en.wikipedia.org]

- 13. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Characterizing the Off-Target Effects of Alprenolol in Cellular Assays

Introduction

Alprenolol is classically defined as a non-selective β-adrenergic receptor antagonist, or "beta-blocker," with therapeutic applications in managing hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Its primary mechanism of action involves competitive antagonism at β1 and β2-adrenergic receptors, thereby modulating cardiac activity and vascular tone.[3] However, the pharmacological profile of this compound extends beyond this primary mechanism. In the context of modern drug discovery and safety pharmacology, a thorough understanding of a compound's off-target interactions is paramount.[4][5] Off-target effects, which arise from a drug binding to unintended molecular targets, can lead to unexpected side effects, confound experimental results, or, in some cases, reveal novel therapeutic opportunities.[6]

This guide provides an in-depth technical examination of the known and significant off-target activities of this compound. We will move beyond its canonical role as a beta-blocker to explore its interactions with serotonin receptors, its complex modulatory effects on ion channels, and its intriguing behavior as a biased agonist at its own primary target. This document is structured to provide researchers, scientists, and drug development professionals with not only the theoretical underpinnings of these effects but also field-proven, self-validating experimental protocols to investigate them in cellular assays.

Part 1: The Foundation: On-Target vs. Off-Target Binding Profile

The first principle in deconvoluting a drug's pharmacology is to quantify its binding affinity across a range of potential targets. The selectivity of a compound is not absolute but rather a spectrum of affinities. Off-target effects become physiologically relevant when the drug concentration required to engage a secondary target falls within or near the concentration range needed for its primary therapeutic effect.[7]

This compound's affinity profile reveals a high potency for β-adrenergic receptors, but also significant affinity for the serotonin 5-HT1A receptor at concentrations that are achievable in experimental systems.[8]

Table 1: this compound Binding Affinities (Ki)

| Target Receptor | Gene | Binding Affinity (Ki) in nM | Target Class |

| Beta-2 Adrenergic Receptor | ADRB2 | 0.2951 | On-Target |

| Beta-1 Adrenergic Receptor | ADRB1 | 4.266 | On-Target |

| 5-Hydroxytryptamine Receptor 1A | HTR1A | 21.6 | Off-Target |

| Beta-3 Adrenergic Receptor | ADRB3 | 75.86 | On-Target |

| Data sourced from DrugBank.[8] |

This profile immediately establishes a rationale for investigating functional consequences at the 5-HT1A receptor. For context, mean steady-state plasma concentrations in patients have been observed in the range of 11-141 ng/mL (approx. 44-565 nM), demonstrating a potential overlap with the concentrations required to engage these off-targets.[9]

Figure 1: A conceptual diagram illustrating how increasing this compound concentrations can lead to the engagement of lower-affinity off-targets.

Part 2: Off-Target Profile: Antagonism at Serotonin (5-HT) Receptors

This compound is a well-documented antagonist of 5-HT1A and 5-HT1B receptors.[10][11][12] This activity is independent of its β-adrenergic blockade and can significantly impact cellular signaling, particularly in neurological and cardiovascular assays where serotonergic pathways are active.[13] The 5-HT1A receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.

Protocol 1: Validating 5-HT1A Antagonism with a Functional cAMP Assay

This protocol provides a self-validating system to confirm that an observed effect is due to 5-HT1A antagonism and not another off-target action. The causality is established by using a selective agonist to activate the pathway and then demonstrating that this compound, and a known selective 5-HT1A antagonist, can block this specific activation.

Objective: To quantify the potency of this compound as a functional antagonist at the human 5-HT1A receptor.

Cell System: HEK293 cells stably expressing the human 5-HT1A receptor (HEK-5HT1A).

Principle: The assay measures the inhibition of forskolin-stimulated cAMP production. Activation of the Gi-coupled 5-HT1A receptor by an agonist (e.g., 8-OH-DPAT) will suppress cAMP levels. An antagonist will reverse this suppression.

Step-by-Step Methodology:

-

Cell Plating: Seed HEK-5HT1A cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours.

-

Compound Preparation:

-

Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).

-

Prepare a similar dilution curve for a selective 5-HT1A antagonist as a positive control (e.g., WAY-100635).

-

Prepare a fixed concentration of the 5-HT1A agonist 8-OH-DPAT at its EC80 concentration (predetermined).

-

Prepare a fixed concentration of forskolin (e.g., 10 µM) to stimulate adenylyl cyclase.

-

-

Antagonist Pre-incubation: Remove media from cells and add the this compound or WAY-100635 dilutions. Incubate for 20 minutes at 37°C. This allows the antagonist to reach equilibrium with the receptor.

-

Agonist Stimulation: Add the EC80 concentration of 8-OH-DPAT to all wells except the maximum stimulation controls. Immediately add the fixed concentration of forskolin to all wells.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, LANCE, or ELISA-based kits).

-

Data Analysis:

-

Normalize the data: Set the signal from cells treated with forskolin + 8-OH-DPAT as 0% and the signal from cells treated with forskolin alone as 100%.

-

Plot the normalized response against the log concentration of the antagonist (this compound, WAY-100635).

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.

-

Use the Cheng-Prusoff equation to convert the IC50 to an antagonist affinity constant (Ki), which provides a functional measure of potency.

-

Figure 2: Signaling pathway for 5-HT1A receptor antagonism by this compound.

Part 3: Off-Target Profile: Biased Agonism at the β1-Adrenergic Receptor

Perhaps the most complex off-target behavior of this compound is its function as a biased agonist at the β1-Adrenergic Receptor (β1AR).[14] Biased agonism describes the ability of a ligand to stabilize distinct receptor conformations, leading to the preferential activation of one downstream signaling pathway over another.[15][16] While this compound is a classical antagonist (or inverse agonist) of the Gs protein-cAMP pathway, it simultaneously functions as an agonist for the β-arrestin-mediated pathway, promoting the transactivation of the Epidermal Growth Factor Receptor (EGFR).[14][17]

This phenomenon is critically important, as it means this compound can actively initiate a signaling cascade through its "on-target" receptor, a behavior entirely missed by classical antagonism assays.

Protocol 2: A Workflow for Quantifying Biased Agonism

Objective: To quantitatively assess the signaling bias of this compound at the β1AR by comparing its activity in G-protein and β-arrestin pathways relative to a balanced agonist.

Principle: Two parallel assays are run using the same cell line and compound treatment. The relative efficacy and potency in each pathway are compared to calculate a bias factor.

Workflow:

-

Cell System: Use a cell line endogenously or recombinantly expressing the β1AR, such as HEK293 or CHO cells.

-

Assay 1: G-Protein Pathway (cAMP Accumulation):

-

Perform an antagonist-mode cAMP assay as described in Protocol 1, but using the β-agonist Isoproterenol (a relatively balanced agonist) to stimulate the pathway.

-

Determine the IC50 of this compound for the inhibition of Isoproterenol-stimulated cAMP production. This confirms its antagonism in the Gs pathway.

-

-

Assay 2: β-Arrestin Pathway (Recruitment Assay):

-

Utilize a β-arrestin recruitment assay technology (e.g., Tango GPCR Assay, PathHunter, or BRET).

-

Methodology (BRET example):

-

Use cells co-expressing β1AR fused to a Renilla Luciferase (RLuc) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).

-

Plate cells and treat with a concentration range of this compound and the control agonist Isoproterenol.

-

Add the luciferase substrate (e.g., coelenterazine h).

-

Measure light emission at two wavelengths simultaneously (one for RLuc, ~480 nm; one for YFP, ~530 nm).

-

The BRET ratio (YFP emission / RLuc emission) increases as β-arrestin is recruited to the receptor.

-

-

Plot the BRET ratio against the log concentration of this compound to generate a dose-response curve and determine its EC50 and Emax for β-arrestin recruitment.

-

-

Data Analysis and Bias Quantification:

-

The raw data will show this compound behaving as an antagonist in Assay 1 and an agonist in Assay 2.

-

To quantify bias, apply an operational model to both data sets.[18][19] This analysis yields a transduction coefficient (log(τ/KA)) for each ligand in each pathway.

-

The bias of this compound (Test Ligand) relative to Isoproterenol (Reference Ligand) is calculated as: ΔΔlog(τ/KA) = Δlog(τ/KA)β-arrestin - Δlog(τ/KA)cAMP

-

A large positive value indicates a strong bias towards the β-arrestin pathway.

-

Figure 3: Biased signaling of this compound at the β1-adrenergic receptor.

Part 4: Off-Target Profile: Modulation of the Kv1.3 Potassium Channel

Beyond GPCRs, this compound has been shown to directly modulate the activity of the voltage-gated potassium channel Kv1.3.[10][11] This channel is a key regulator of T-lymphocyte proliferation, making it an important target in immunology and autoimmune diseases.[20] this compound's effect is notably complex, exhibiting a biphasic concentration-dependent modulation: enhancement at lower concentrations and inhibition at higher concentrations.[10][20] This interaction is independent of its known GPCR targets and highlights the need for broad, unbiased screening.

Table 2: Biphasic Effects of this compound on hKv1.3 Channel Currents

| This compound Concentration | Effect on hKv1.3 Current | Approximate Change (at +50 mV) |

| 1 - 100 µM | Enhancement / Potentiation | +15% to +32% |

| 300 - 1000 µM | Inhibition / Suppression | -22% to -44% |

| Data derived from two-microelectrode voltage clamp recordings in Xenopus oocytes.[10][20] |

Protocol 3: Assessing Ion Channel Modulation via Two-Electrode Voltage Clamp (TEVC)

Objective: To characterize the concentration-dependent effects of this compound on human Kv1.3 channel currents.

Cell System: Xenopus laevis oocytes injected with cRNA encoding the human Kv1.3 channel. This system is ideal as it provides a robust, isolated electrical system with minimal endogenous channels.

Step-by-Step Methodology:

-

Oocyte Preparation: Harvest and prepare Xenopus oocytes. Inject them with hKv1.3 cRNA and incubate for 2-5 days to allow for channel expression.

-

TEVC Setup: Place a single oocyte in the recording chamber perfused with a standard bath solution (e.g., ND96). Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.

-

Establishing a Baseline: Clamp the oocyte at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit Kv1.3 currents and record the baseline current-voltage (I-V) relationship.

-

Compound Application: Perfuse the chamber with the bath solution containing this compound at the desired concentration (e.g., starting at 1 µM and increasing to 1000 µM). Allow 5-10 minutes for the drug effect to stabilize at each concentration.

-

Recording Drug Effect: At each concentration of this compound, repeat the voltage-step protocol from step 3 to record the modulated currents.

-

Washout: After the highest concentration, perfuse the chamber with the drug-free bath solution to check for reversibility of the effect.

-

Data Analysis:

-

Measure the peak and steady-state current amplitudes at each voltage step for baseline and each drug concentration.

-

Plot the percentage change in current versus this compound concentration to visualize the biphasic effect.

-

Construct I-V curves for baseline and one or two key concentrations (e.g., 50 µM and 1000 µM) to show the effect across the voltage range.

-

Analyze channel kinetics (activation and inactivation time constants) by fitting the current traces to exponential functions to determine if this compound alters the channel gating properties.[10]

-

Figure 4: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Conclusion: A Unified Perspective for the Drug Developer

The case of this compound serves as a powerful reminder that a drug's identity is far more complex than its primary pharmacological classification. For the researcher, ignoring these off-target effects can lead to the misinterpretation of data. For the drug developer, it can mean encountering unforeseen toxicity or side effects in clinical trials.

This guide has demonstrated that this compound, a "simple" beta-blocker, also functions as:

-

A potent 5-HT1A receptor antagonist.

-

A biased agonist at the β1-adrenergic receptor, actively stimulating β-arrestin signaling.

-

A biphasic modulator of the Kv1.3 potassium channel.

A rigorous, multi-faceted approach using orthogonal, self-validating cellular assays is essential for building a comprehensive pharmacological profile. By combining binding assays with multiple functional readouts (cAMP, β-arrestin recruitment, ion flux) and employing specific controls, researchers can confidently attribute observed cellular phenotypes to the correct molecular mechanism. This level of diligence is no longer optional; it is a core requirement for the successful and safe development of new medicines.

References

- 1. This compound - Humanitas.net [humanitas.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. news-medical.net [news-medical.net]

- 5. Inside the Cell: How Cell-Based Assays Reveal Drug Function — BioNauta [bio-nauta.com]

- 6. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]

- 7. benchchem.com [benchchem.com]

- 8. bioinformatics.charite.de [bioinformatics.charite.de]

- 9. Pharmacokinetics and pharmacodynamics of this compound in the treatment of hypertension. I. Relationship between plasma concentration and adrenergic beta-receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of β-adrenoceptor antagonist and 5-HT1A and 5-HT1B receptor antagonist this compound on human Kv1.3 currents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of β-adrenoceptor antagonist and 5-HT1A and 5-HT1B receptor antagonist this compound on human Kv1.3 currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Pharmacological profile of antihypertensive drugs with serotonin receptor and alpha-adrenoceptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. A method for the quantification of biased signalling at constitutively active receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. kjpp.net [kjpp.net]

Pharmacokinetics of Alprenolol enantiomers

An In-depth Technical Guide to the Pharmacokinetics of Alprenolol Enantiomers

Abstract

This compound, a non-selective β-adrenergic receptor antagonist, is a chiral molecule administered clinically as a racemic mixture of its (R)- and (S)-enantiomers. As with many chiral drugs, the enantiomers of this compound exhibit significant stereoselectivity in their pharmacological activity and pharmacokinetic profiles. The β-blocking activity resides almost exclusively in the (S)-enantiomer, which is approximately 100 times more potent than the (R)-enantiomer.[1] This profound difference necessitates a thorough understanding of the differential absorption, distribution, metabolism, and excretion (ADME) of each enantiomer to fully characterize the drug's efficacy and safety profile. This technical guide provides a comprehensive analysis of the stereoselective pharmacokinetics of this compound, detailing the underlying enzymatic mechanisms, outlining validated bioanalytical methodologies for enantioseparation, and offering field-proven insights for researchers in pharmacology and drug development.

The Imperative of Stereoselectivity in this compound Pharmacology

The principle of three-dimensional molecular interaction is fundamental to pharmacology. In the chiral environment of the body, enantiomers can interact differently with chiral macromolecules like receptors and enzymes, leading to distinct pharmacological and toxicological effects. For this compound, this is exceptionally pronounced at its therapeutic target, the β-adrenergic receptor.

-

Eutomer: The (S)-(-)-enantiomer is the eutomer, the isomer possessing the desired therapeutic activity. Its molecular geometry allows for high-affinity binding to β-adrenergic receptors, leading to effective antagonism of catecholamines like epinephrine and norepinephrine.[2]

-

Distomer: The (R)-(+)-enantiomer is the distomer. It contributes negligibly to the β-blocking effect.[1]

Administering this compound as a racemate means that 50% of the dose is therapeutically inert ballast. However, this "ballast" is not pharmacokinetically silent; it is processed by the same enzymatic and transport systems as the active enantiomer, often in a competitive and stereoselective manner. Understanding these differential kinetics is therefore not merely an academic exercise but a critical component of predicting clinical outcomes and designing rational drug development strategies.

Stereoselective Pharmacokinetic Profile

The journey of this compound enantiomers through the body is marked by stereoselective processes at nearly every stage, from metabolism to protein binding. While absorption via passive diffusion from the gastrointestinal tract is generally not considered stereoselective for beta-blockers, the subsequent processes of metabolism and distribution introduce significant differences in the plasma concentrations and ultimate fate of the (R)- and (S)-enantiomers.[3]

First-Pass Metabolism: The Primary Driver of Differential Exposure

This compound is subject to extensive first-pass metabolism in the liver following oral administration. This metabolic clearance is stereoselective, favoring the (R)-enantiomer. Consequently, a smaller fraction of the (R)-enantiomer reaches systemic circulation intact compared to the (S)-enantiomer. This results in lower plasma concentrations of the less active (R)-isomer.[4]

The primary enzyme responsible for this stereoselective metabolism is Cytochrome P450 2D6 (CYP2D6) .[5] This is consistent with the metabolism of other structurally related beta-blockers like metoprolol and propranolol, where CYP2D6 plays a pivotal role in stereoselective oxidation.[3][6][7] The main metabolic pathway is aromatic hydroxylation to form 4-hydroxythis compound. The preferential metabolism of (R)-alprenolol by CYP2D6 means that after an oral dose, the systemic circulation is naturally enriched with the more potent (S)-enantiomer.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: Stereoselective first-pass metabolism of this compound.

Plasma Protein Binding

Once in the systemic circulation, drugs often bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (α1-AGP). Only the unbound (free) fraction of a drug is available to exert pharmacological effects and to be cleared from the body. This compound, as a basic drug, binds significantly to α1-acid glycoprotein .[8]

While direct stereoselective binding data for this compound is not extensively published, studies on the closely related beta-blocker propranolol show that the (S)-enantiomer binds more avidly to α1-AGP. This leads to a lower free fraction of the more active enantiomer. This binding is a reversible equilibrium, and while it may modulate the distribution and clearance of the enantiomers, the profound effect of stereoselective metabolism is considered the dominant factor determining the differential plasma concentrations.

Distribution and Excretion

This compound is a lipophilic compound that distributes into tissues. The volume of distribution is not expected to be highly stereoselective. Elimination occurs through both hepatic metabolism and renal excretion of metabolites and a small amount of unchanged drug. While minor stereoselectivity in the renal clearance of some beta-blockers has been observed, it is not a major contributor to the overall pharmacokinetic profile compared to metabolic clearance.[3]

Summary of Pharmacokinetic Parameters

Direct comparative studies providing mean Cmax, AUC, and half-life values for this compound enantiomers in a large human cohort are limited. However, available data consistently demonstrate the consequences of stereoselective metabolism.

| Parameter | (S)-(-)-Alprenolol (Eutomer) | (R)-(+)-Alprenolol (Distomer) | Causality & Scientific Insight |

| Plasma Concentration | Higher | Lower | Preferential first-pass metabolism of (R)-alprenolol by CYP2D6 leads to lower systemic exposure of the distomer.[4] |

| Area Under the Curve (AUC) | Greater | Smaller | Reflects the overall higher exposure to the (S)-enantiomer over a dosing interval due to its reduced metabolic clearance. |

| Apparent Oral Clearance | Lower | Higher | The (R)-enantiomer is more rapidly cleared by the liver, resulting in a higher apparent oral clearance. |

| Plasma Half-life (t½) | Similar | Similar | The terminal elimination half-lives of the enantiomers are generally comparable, as this phase reflects distribution and elimination processes that are less stereoselective than first-pass metabolism. |

Bioanalytical Methodology: A Protocol for Enantioselective Quantification

Accurate determination of the pharmacokinetic profile of this compound enantiomers hinges on a robust and validated bioanalytical method capable of resolving and quantifying each isomer in a complex biological matrix like human plasma. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this application.

Principle of Chiral HPLC Separation

Direct chiral separation is achieved by using a Chiral Stationary Phase (CSP). A CSP is an HPLC column packing material that is itself chiral. Enantiomers passing through the column form transient, diastereomeric complexes with the CSP. These complexes have different energies of interaction, causing one enantiomer to be retained longer than the other, thus achieving separation.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: Bioanalytical workflow for this compound enantiomers.

Step-by-Step Protocol: LC-MS/MS Quantification in Human Plasma

This protocol describes a self-validating system for the sensitive and selective quantification of (R)- and (S)-alprenolol. It is based on established methods using a cellobiohydrolase (CBH) chiral stationary phase coupled with tandem mass spectrometry (MS/MS).

3.2.1. Materials and Reagents

-

Reference standards: (R)-Alprenolol, (S)-Alprenolol

-

Internal Standard (IS): Deuterated this compound or a structurally similar beta-blocker (e.g., propranolol-d7)

-

Human Plasma (K2-EDTA)

-

Reagents: Methanol, Acetonitrile, Ammonium Acetate, Formic Acid (all LC-MS grade)

-

Sample Preparation: Supported Liquid Extraction (SLE) 96-well plates

3.2.2. Sample Preparation (Supported Liquid Extraction)

-

Aliquot: To 50 µL of human plasma in a 96-well plate, add 25 µL of the internal standard working solution.

-

Dilute & Mix: Add 100 µL of water and vortex for 1 minute. This step ensures proper sample loading onto the SLE plate by reducing viscosity.

-

Load: Load the entire mixture onto the SLE plate. Apply a brief pulse of vacuum to initiate flow into the sorbent bed.

-

Equilibrate: Allow the sample to adsorb for 5 minutes. This ensures a consistent interaction between the aqueous sample and the solid support.

-

Elute: Add 1.0 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether) to the SLE plate. Allow it to flow via gravity for 5 minutes. This selectively elutes the analytes while leaving endogenous interferences behind.

-

Collect: Collect the eluate in a clean 96-well collection plate.

-

Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to mix. This step ensures the sample is fully dissolved in a solvent compatible with the HPLC system.

3.2.3. Chromatographic Conditions

-

HPLC System: A high-performance liquid chromatography system capable of delivering stable gradients.

-

Chiral Column: A cellobiohydrolase (CBH) column (e.g., 50 x 2.1 mm, 5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid

-

Mobile Phase B: Methanol

-

Flow Rate: 0.8 mL/min

-

Gradient: Isocratic (e.g., 95% Mobile Phase A) for a rapid separation (e.g., under 3 minutes). Causality: The high aqueous content is typical for protein-based chiral columns like CBH.

-

Column Temperature: 25°C. Causality: Temperature control is critical for reproducible retention times in chiral separations.

-

Injection Volume: 10 µL

3.2.4. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

This compound: Q1: 250.2 -> Q3: 116.1

-

Internal Standard (Propranolol-d7): Q1: 267.2 -> Q3: 116.1

-

Note: These transitions must be optimized empirically on the specific instrument.

-

-

Source Parameters: Optimize gas flows, ion spray voltage, and temperature for maximum signal intensity.

3.2.5. Validation The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. The use of a stable-isotope labeled internal standard co-eluting with the analytes provides the most robust self-validating system, as it corrects for variability during both sample preparation and ionization.

Conclusion and Future Directions

The pharmacokinetics of this compound are profoundly influenced by stereoselectivity, primarily driven by the preferential first-pass metabolism of the (R)-enantiomer by CYP2D6. This results in higher systemic concentrations of the pharmacologically potent (S)-enantiomer. For drug development professionals and researchers, this underscores the necessity of employing enantioselective bioanalytical methods to accurately characterize the ADME profile of chiral drugs. Simply measuring total drug concentration is insufficient and can lead to misleading pharmacokinetic-pharmacodynamic (PK/PD) correlations.

Future research should focus on fully elucidating the quantitative contribution of other CYP enzymes to this compound metabolism and investigating the impact of CYP2D6 genetic polymorphisms on the stereoselective pharmacokinetics and clinical response in diverse patient populations. Such studies will further refine our understanding and enable a more personalized approach to therapy with this compound and other chiral beta-blockers.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. sites.ualberta.ca [sites.ualberta.ca]

- 4. Determination of (R)-AND (S)-alprenolol-and (R)- and (S)-metoprolol as their diastereomeric derivatives in human plasma by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0015004) [hmdb.ca]

- 6. Frontiers | Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug [frontiersin.org]

- 7. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Plasma protein binding of basic drugs. II. Importance of alpha 1-acid glycoprotein for interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]

Alprenolol: A Comprehensive Technical Guide to its Brain-to-Blood Ratio and Central Nervous System Effects